1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone
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Overview
Description
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone is a chemical compound known for its unique structure and properties. It belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with a ketone group.
Preparation Methods
The synthesis of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone typically involves the reaction of a thiazolidine derivative with a phenyl-substituted ketone. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Medicine: Preliminary studies suggest that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone may have therapeutic potential. It has shown promise in preclinical models for the treatment of certain diseases, such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of a key enzyme in a metabolic pathway can disrupt the pathway, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone can be compared with other thiazolidinone derivatives, such as:
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-butanone: Similar in structure but with a longer carbon chain, this compound may exhibit different reactivity and biological activity.
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-pentanone: Another derivative with an even longer carbon chain, potentially leading to variations in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific balance of structural features, which confer distinct chemical and biological properties.
Biological Activity
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone, a member of the thiazolidinone class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology, metabolic disorders, and infectious diseases. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazolidine ring fused with a ketone group, contributing to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications.
Key Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NOS₂ |
Molecular Weight | 225.35 g/mol |
CAS Number | 1217320-19-8 |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve the inhibition of specific enzymes that regulate cell proliferation and survival pathways .
Case Study: Apoptosis Induction
A study conducted on HeLa cells revealed that treatment with this compound led to increased markers of apoptosis, including caspase activation and PARP cleavage. The compound was shown to disrupt mitochondrial membrane potential, further confirming its role in triggering apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness in reducing bacterial growth in vitro, indicating potential as an antibiotic agent .
Table: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokines and nitric oxide levels in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, thereby influencing oxidative stress responses within cells.
These mechanisms contribute to its therapeutic effects across different biological contexts.
Research Findings and Future Directions
Ongoing research continues to explore the full spectrum of biological activities associated with this thiazolidinone derivative. Investigations are focusing on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
Properties
Molecular Formula |
C12H13NOS2 |
---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
LGVYUGKSBWUYOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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